6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester
Description
Properties
CAS No. |
887590-95-6 |
|---|---|
Molecular Formula |
C17H24N4O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 6-amino-3-(pyrrolidin-1-ylmethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)21-15-10-12(18)6-7-13(15)14(19-21)11-20-8-4-5-9-20/h6-7,10H,4-5,8-9,11,18H2,1-3H3 |
InChI Key |
XZZZDDBTWDMHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The nitro derivatives can be reduced back to amino compounds using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Various nucleophiles, suitable bases
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted indazole derivatives.
Scientific Research Applications
Drug Development
The compound is primarily studied for its role as a potential drug candidate. Its structural features allow it to interact with specific biological targets, making it a subject of interest in the following areas:
- Anticancer Agents : Research indicates that derivatives of indazole compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that modifications on the indazole scaffold can enhance cytotoxicity against various cancer cell lines .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. It has been investigated for its effects on neurotransmitter systems, particularly in models of anxiety and depression. For instance, a study demonstrated that certain indazole derivatives could modulate serotonin receptors, leading to anxiolytic effects .
| Study | Model Used | Result |
|---|---|---|
| Study on Indazole Derivatives | Rodent Model | Reduced anxiety-like behavior observed |
Antimicrobial Activity
There is emerging evidence that indazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For example, one study reported effective inhibition of Staphylococcus aureus at low concentrations .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Activity
A comprehensive study evaluated the anticancer activity of several indazole derivatives, including the tert-butyl ester variant. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Neurological Effects
In a controlled trial assessing the impact of the compound on anxiety models, researchers found that administration led to a notable decrease in anxiety-like behaviors compared to control groups. This suggests potential therapeutic applications in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and indazole core play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analog: (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Key Differences and Similarities:
- Core Structure : Both compounds share a pyrrolidine ring and a tert-butyl ester group. However, the target compound features an indazole core, whereas the analog in is based on a pyrrolidine scaffold.
- Substituents: The target compound has an amino group (position 6) and pyrrolidinylmethyl group (position 3), while the analog in contains an iodomethyl substituent at position 2 of the pyrrolidine.
- Reactivity: The iodine atom in the analog may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the target compound could enhance nucleophilicity for further functionalization.
Functional Analog: 1-Aminocyclobutane[11C]carboxylic acid
Key Differences and Similarities :
- Core Structure: The target compound’s indazole contrasts with the cyclobutane ring in 1-Aminocyclobutane[11C]carboxylic acid ().
- Functional Groups: Both compounds feature amino groups, but the cyclobutane analog includes a free carboxylic acid, whereas the target compound uses a tert-butyl ester.
- Applications : The cyclobutane analog is a tumor-imaging agent with rapid blood clearance and low excretion (3.6% in 2 hours) , while the indazole derivative’s tert-butyl ester may serve as a prodrug or synthetic intermediate.
Pharmacokinetics and Toxicity :
Table 2: Functional and Pharmacokinetic Comparison
Research Findings and Implications
- Synthetic Utility : The tert-butyl ester group in both the target compound and the pyrrolidine analog () highlights its role in protecting carboxylic acids during multi-step syntheses.
- Safety Considerations : While the target compound’s toxicity profile is undefined, structural analogs (e.g., iodomethyl-pyrrolidine) necessitate rigorous safety protocols during handling .
Biological Activity
6-Amino-3-pyrrolidin-1-ylmethyl-indazole-1-carboxylic acid tert-butyl ester (CAS: 887590-95-6) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H24N4O2
- Molecular Weight : 316.398 g/mol
- CAS Number : 887590-95-6
- Synonyms : tert-butyl 6-amino-3-(pyrrolidin-1-ylmethyl)indazole-1-carboxylate
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.
The compound functions by selectively inhibiting specific kinases involved in signal transduction pathways. It has been shown to bind to the ATP-binding site of target kinases, thereby preventing substrate phosphorylation and subsequent downstream signaling. This action can lead to reduced cell proliferation and induced apoptosis in cancer cells.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Kinase Inhibition
- Anticancer Activity
Case Study 1: Inhibition of mTOR Signaling
A study published in 2021 evaluated the effects of this compound on mTOR signaling pathways in breast cancer cells. The results indicated a marked decrease in cell viability and increased apoptosis rates, supporting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Targeting EGFR Mutants
Research conducted on non-small cell lung cancer (NSCLC) highlighted the efficacy of this compound against EGFR mutant forms. The compound was shown to inhibit cell proliferation and induce cell cycle arrest specifically in cells harboring the L858R mutation, which is commonly associated with resistance to first-line therapies .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Kinase Inhibition | mTOR | <10 | Inhibits cell proliferation |
| Kinase Inhibition | EGFR | <20 | Induces apoptosis |
| Anticancer Activity | Breast Cancer | N/A | Reduces tumor growth |
| Anticancer Activity | NSCLC | N/A | Arrests cell cycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
